molecular formula C9H9NO2S B14686989 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene CAS No. 32894-70-5

1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene

Cat. No.: B14686989
CAS No.: 32894-70-5
M. Wt: 195.24 g/mol
InChI Key: FLJSVIDOYCOBBR-UHFFFAOYSA-N
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Description

1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H9NO2S. This compound features a nitro group (-NO2) and a prop-2-en-1-ylsulfanyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(prop-2-en-1-ylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Addition: The prop-2-en-1-ylsulfanyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Concentrated nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

    Addition: Electrophiles like halogens or acids.

Major Products:

    Reduction: 1-Amino-4-(prop-2-en-1-ylsulfanyl)benzene.

    Substitution: Various substituted nitrobenzenes depending on the electrophile used.

Scientific Research Applications

1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-nitro-4-(prop-2-en-1-ylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The prop-2-en-1-ylsulfanyl group can also participate in binding interactions with proteins and other macromolecules.

Comparison with Similar Compounds

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with an oxygen atom instead of a sulfur atom.

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Another similar compound with a different substituent on the benzene ring.

Uniqueness: 1-Nitro-4-(prop-2-en-1-ylsulfanyl)benzene is unique due to the presence of both a nitro group and a prop-2-en-1-ylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

32894-70-5

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

1-nitro-4-prop-2-enylsulfanylbenzene

InChI

InChI=1S/C9H9NO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2

InChI Key

FLJSVIDOYCOBBR-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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